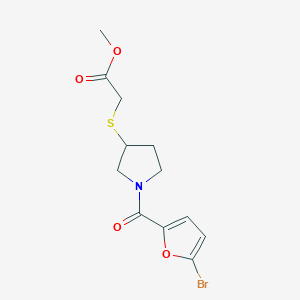

Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate

CAS No.: 2034527-83-6

Cat. No.: VC7593576

Molecular Formula: C12H14BrNO4S

Molecular Weight: 348.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034527-83-6 |

|---|---|

| Molecular Formula | C12H14BrNO4S |

| Molecular Weight | 348.21 |

| IUPAC Name | methyl 2-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |

| Standard InChI | InChI=1S/C12H14BrNO4S/c1-17-11(15)7-19-8-4-5-14(6-8)12(16)9-2-3-10(13)18-9/h2-3,8H,4-7H2,1H3 |

| Standard InChI Key | NALUHWRTKKCYQV-UHFFFAOYSA-N |

| SMILES | COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(O2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₁₃H₁₅BrNO₄S, with a molecular weight of 377.28 g/mol. Its IUPAC name, methyl 2-[(1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)sulfanyl]acetate, reflects the integration of three key components:

-

A 5-bromofuran-2-carbonyl group (C₅H₂BrO₃), providing electrophilic reactivity due to the bromine substituent.

-

A pyrrolidin-3-yl scaffold (C₄H₈N), contributing conformational rigidity and hydrogen-bonding capacity.

-

A methyl thioacetate moiety (C₄H₇O₂S), introducing lipophilicity and potential prodrug functionality .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through a three-step sequence:

-

Formation of 5-bromofuran-2-carbonyl chloride:

-

Amide Coupling with Pyrrolidine:

-

Treat pyrrolidin-3-amine with the acyl chloride in dichloromethane (DCM) using trimethylamine (TEA) as a base to yield 1-(5-bromofuran-2-carbonyl)pyrrolidin-3-amine.

-

-

Thioether Formation:

Industrial-Scale Considerations

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

-

Yield Optimization:

Reactivity and Functionalization

Electrophilic Sites

-

Bromine Atom: Susceptible to nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling diversification of the furan ring.

-

Ester Group: Hydrolyzable to carboxylic acids under basic conditions (e.g., NaOH/MeOH), facilitating prodrug activation.

Stability Profile

-

Photodegradation: The bromofuran moiety may undergo debromination under UV light, necessitating storage in amber vials.

-

Hydrolytic Sensitivity: The thioether linkage is stable at physiological pH but may oxidize to sulfoxides in the presence of H₂O₂ .

Comparative Analysis with Structural Analogs

Challenges and Future Directions

-

Synthetic Scalability: Optimizing catalyst loadings and solvent systems for cost-effective production.

-

Toxicological Profiling: Assessing hepatotoxicity risks associated with brominated heterocycles.

-

Target Identification: High-throughput screening to map protein-binding partners and elucidate mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume